molecular formula C15H13Cl2NO2 B089739 1,1-Bis(4-chlorophenyl)-2-nitropropane CAS No. 117-27-1

1,1-Bis(4-chlorophenyl)-2-nitropropane

Cat. No. B089739
CAS RN: 117-27-1
M. Wt: 310.2 g/mol
InChI Key: JCWVUDIGEJLVPS-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-nitropropane, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of arylacetic acid derivatives and is structurally related to other NSAIDs such as ibuprofen and naproxen. Diclofenac is available in various forms such as tablets, capsules, injections, and topical gels.

Mechanism Of Action

The mechanism of action of diclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the expression of cytokines and chemokines. Diclofenac has also been shown to have a number of cardiovascular effects, including the potential to increase the risk of heart attack and stroke.

Advantages And Limitations For Lab Experiments

Diclofenac has several advantages for lab experiments, including its well-established pharmacological profile and its availability in various forms. However, there are also some limitations to its use, including its potential for cardiovascular side effects and its limited effectiveness in certain types of pain.

Future Directions

There are several potential future directions for research on diclofenac. One area of interest is the development of more selective COX inhibitors that have fewer cardiovascular side effects. Another area of interest is the investigation of the potential anti-cancer effects of diclofenac, which has been shown to have some activity against certain types of cancer cells. Additionally, there is ongoing research into the use of diclofenac for the treatment of Alzheimer's disease, as it has been shown to have some neuroprotective effects.

Synthesis Methods

The synthesis of diclofenac involves the reaction of 2-chloro-4-nitroaniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced with hydrogen gas in the presence of a catalyst such as palladium on carbon to yield diclofenac.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been shown to be effective in the treatment of acute pain, postoperative pain, and migraine headaches.

properties

CAS RN

117-27-1

Product Name

1,1-Bis(4-chlorophenyl)-2-nitropropane

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

1-chloro-4-[1-(4-chlorophenyl)-2-nitropropyl]benzene

InChI

InChI=1S/C15H13Cl2NO2/c1-10(18(19)20)15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-10,15H,1H3

InChI Key

JCWVUDIGEJLVPS-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Other CAS RN

117-27-1

Origin of Product

United States

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